Product packaging for Isopropyldecalin(Cat. No.:CAS No. 1010-74-8)

Isopropyldecalin

Cat. No.: B14161011
CAS No.: 1010-74-8
M. Wt: 180.33 g/mol
InChI Key: VIJJVIFWVZYBLO-UHFFFAOYSA-N
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Description

Isopropyldecalin is a high-purity organic compound with the molecular formula C13H24 and a molecular weight of 180.33 g/mol . In scientific research, it is primarily recognized and utilized as an effective solvent in specialized catalytic processes. A key application documented in the literature is its role as a solvent in the liquid-phase alkylation of naphthalene using isopropanol over various zeolite catalysts, such as HY zeolites and dealuminated mordenites . This reaction is a critical step in the potential production of high-value intermediates like 2,6-diisopropylnaphthalene (2,6-DIPN), which is a precursor for advanced polymers and liquid crystals . The use of this compound in this context supports the investigation of catalyst performance, selectivity, and deactivation mechanisms, particularly coking, under controlled conditions in continuous-flow microreactors and high-pressure fixed-bed reactors . By providing a stable reaction medium, it enables researchers to explore shape-selective catalysis and develop more efficient and environmentally friendly chemical processes. This product is strictly designated for laboratory and research purposes. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24 B14161011 Isopropyldecalin CAS No. 1010-74-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1010-74-8

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C13H24/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h10-13H,3-9H2,1-2H3

InChI Key

VIJJVIFWVZYBLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2C1CCCC2

Origin of Product

United States

Synthetic Methodologies for Isopropyldecalin and Its Derivatives

Stereoselective Synthesis Approaches to Decalin Skeletons

The stereochemical configuration of the decalin core, which can exist as cis or trans isomers, and its substituents is crucial for its biological function. masterorganicchemistry.comchemistnotes.com Consequently, developing stereoselective synthetic routes is a primary objective for organic chemists.

Intramolecular Ene Reactions for Decalin Annulation

The intramolecular ene reaction is a powerful tool for constructing cyclic systems. cdnsciencepub.com A notable variant is the Conia-ene reaction, which involves the intramolecular addition of an enol to an alkyne or alkene. rsc.org This method has been significantly advanced through the use of metal catalysis, which facilitates the reaction under mild conditions. rsc.orgresearchgate.net

The process typically begins with a β-dicarbonyl compound tethered to an alkyne or alkene. rsc.org Upon activation, often by a Lewis acidic metal catalyst, the enol tautomer forms and undergoes a cyclization by attacking the unsaturated bond, leading to the formation of a new carbon-carbon bond and the decalin ring system. rsc.org For instance, a Conia-ene reaction catalyzed by In(OTf)3 can be used to construct the second cycle of a decalin core, yielding a cis-decalin as a single isomer in good yield. rsc.org The stereochemical outcome of the cyclization can be governed by the principles of the Curtin-Hammett principle in cases of rapid equilibrium between macrocyclic diastereomers. researchgate.net

Table 1: Catalysts in Ene Reactions for Decalin Synthesis

Catalyst Reaction Type Substrate Type Key Feature
In(OTf)₃ Conia-ene Alkyne-tethered β-dicarbonyl Forms cis-decalin with high stereoselectivity. rsc.org
Nickel(II) complex Intramolecular Alder-ene Alkene as enophile Provides a facile route to complex ring systems. researchgate.net

Cyclopropyl (B3062369) Ring Cleavage and Subsequent Isomerization in Polycyclic Systems

Ring-strain release is a thermodynamic driving force that can be exploited for carbon-carbon bond formation. nih.gov The cleavage of a cyclopropyl ring, often promoted by a catalyst or photoinduction, can initiate a cascade of reactions to form more complex polycyclic systems like decalins. rsc.orgnih.gov

One strategy involves the titanium(III)-mediated reductive opening of a cyclopropane (B1198618) ring. rsc.org In this mechanistic pathway, the alkene can act as an acceptor for a nucleophilic species generated from the ring cleavage, leading to the formation of the decalin structure. rsc.org Another innovative approach is the palladium-catalyzed cyclopropanol (B106826) ring-opening carbonylation, which can access key γ-ketoester intermediates that are then cyclized to form the decalin core. acs.org Photoinduced processes have also been employed, where irradiation of an α-cyclopropyl dienone in a suitable solvent like hexafluoroisopropanol (HFIP) can lead to the desired cyclized decalin product via the ring opening of the cyclopropane. chinesechemsoc.org

Control of Stereochemistry in Isopropyl Group Introduction

The stereochemistry of substituents on the decalin framework significantly impacts molecular stability and shape. willingdoncollege.ac.in The introduction of a substituent, such as an isopropyl group, creates a new chiral center and can also render the bridgehead carbons chiral by disrupting the molecule's symmetry. willingdoncollege.ac.in In substituted decalins like 9-methyldecalin, a system analogous to an isopropyl-substituted decalin, the substituent's position influences stability; for instance, a substituent at an angular position is axial to both rings in the trans-decalin conformation but axial to only one ring in the cis form. chemistnotes.com

Catalytic Synthetic Pathways

Catalysis is central to the efficient and selective synthesis of decalin frameworks. Both Lewis acids and transition metals are widely used to promote cyclizations and hydrogenations, respectively.

Lewis Acid Catalyzed Cyclizations

Lewis acids are frequently employed to catalyze cycloaddition reactions, most notably the Diels-Alder reaction, which is a cornerstone of decalin synthesis. rsc.orglehigh.edu The Lewis acid activates the dienophile by coordinating to a carbonyl group or other electron-withdrawing group, lowering the energy of the LUMO and accelerating the reaction. thieme-connect.com

For example, the total synthesis of perovskone, a triterpenoid (B12794562) natural product, utilized a boron trifluoride diethyl etherate-catalyzed cascade that begins with a Diels-Alder addition to form the decalin core. rsc.org Similarly, the synthesis of the immunosuppressive decalin derivative Monascusic Acid B involved a Lewis acid-catalyzed intramolecular Diels-Alder cyclization as a key step. thieme-connect.com Different Lewis acids can be chosen to achieve specific outcomes; ZnBr₂ has been used to promote a Diels-Alder cycloaddition, while In(OTf)₃ has been applied in Conia-ene reactions to construct the decalin core. rsc.org

Table 2: Examples of Lewis Acids in Decalin Synthesis

Lewis Acid Reaction Type Substrate/Precursor Product/Intermediate Yield Reference
Boron trifluoride diethyl etherate Diels-Alder / Polycyclization Cascade Tricyclic quinone & (E)-β-ocimene Perovskone 50% rsc.org
Et₂AlCl Intramolecular Diels-Alder Not specified Decalin derivative - thieme-connect.com
ZnBr₂ Diels-Alder Cycloaddition Enone Decalin adduct - rsc.org

Transition Metal-Catalyzed Hydrogenation of Decalin Precursors

The hydrogenation of aromatic precursors, particularly naphthalene (B1677914) and its derivatives (like tetralin), is a direct and industrially significant route to the decalin scaffold. liv.ac.ukresearchgate.net This reaction is typically catalyzed by transition metals, often from the platinum group, supported on various materials. researchgate.netmdpi.com

The choice of catalyst, support, and reaction conditions (temperature, hydrogen pressure) can influence both the reaction rate and the stereoselectivity of the product (cis- vs. trans-decalin). liv.ac.ukmdpi.com For instance, Ni-catalyzed hydrogenation of naphthalene at 473–553 K tends to favor the formation of cis-decalin. mdpi.com Ruthenium-based catalysts have been shown to achieve high selectivity for decalin, with yields peaking at specific temperatures and pressures. mdpi.com Platinum-on-carbon (Pt/C) is an effective catalyst for the reverse reaction, the dehydrogenation of decalin, but is also used for hydrogenation. researchgate.net Rhodium and palladium catalysts on supports like alumina (B75360) have also been extensively studied for the hydrogenation of various polycyclic aromatic hydrocarbons to their saturated counterparts. mdpi.com The acidic nature of the support can play a role by assisting with hydrogen spillover, thereby improving catalyst performance. researchgate.net

Table 3: Transition Metal Catalysts for Hydrogenation to Decalin

Catalyst Support Precursor Key Condition Product/Selectivity Reference
Ru-based - Naphthalene 240 °C, 3–7 MPa H₂ Peak decalin yield mdpi.com
0.5 wt% Ru Carbon Naphthalene Not specified 83.6% selectivity for decalin mdpi.com
Ni-catalyzed - Naphthalene 473–553 K Favors cis-decalin mdpi.com
Rh Al₂O₃ Fluorene 200 °C, 7 MPa H₂ Dodecahydrofluorene (72% yield) mdpi.com
Pd Al₂O₃ Naphthalene Not specified Decalin yield of 44.42% mdpi.com

Oxidation Catalytic Systems in Decalin Derivatization

The functionalization of the decalin framework through catalytic oxidation represents a significant area of research in the synthesis of its derivatives. While the direct synthesis of isopropyldecalin via this method is not straightforward, the oxidation of decalin itself is a key step in producing valuable oxygenated derivatives like decalones and decalinols. These compounds can then serve as precursors for more complex structures.

Various catalytic systems have been developed to achieve the selective oxidation of decalin. One prominent approach involves the use of metal-substituted polyoxometalates. These catalysts, in conjunction with oxidants like hydrogen peroxide or molecular oxygen, can effectively activate the C-H bonds in decalin. The reaction conditions, such as temperature, solvent, and the nature of the metal center in the polyoxometalate, play a crucial role in determining the product distribution and yield.

Another significant catalytic system employs metalloporphyrins, which are synthetic analogues of the active sites in cytochrome P450 enzymes. These catalysts can mimic the biological oxidation processes, allowing for the oxidation of alkanes like decalin under milder conditions. The choice of the central metal atom and the peripheral substituents on the porphyrin ring influences the catalyst's stability and selectivity.

Below is a table summarizing representative catalytic systems for decalin oxidation:

Table 1: Catalytic Systems for Decalin Oxidation
Catalyst Oxidant Typical Products Reference
Metal-Substituted Polyoxometalates H₂O₂ or O₂ Decalones, Decalinols
Metalloporphyrins PhIO, H₂O₂, or O₂ Decalones, Decalinols
Vanadium-based Catalysts O₂ Decalin hydroperoxide

Detailed research has demonstrated that the selectivity for specific oxidized products can be tuned by modifying the catalyst and reaction conditions. For instance, certain vanadium-based catalysts have shown a high selectivity for the formation of decalin hydroperoxide, which is a key intermediate in the production of nylon. The ongoing development of more efficient and selective catalytic systems is crucial for the industrial application of decalin derivatization.

Bio-Inspired and Enzymatic Synthetic Routes

Nature offers a highly efficient and stereoselective blueprint for the synthesis of complex molecules. The this compound skeleton is a common structural motif in a large family of natural products known as sesquiterpenes, particularly the cadinane (B1243036) subgroup. Bio-inspired and enzymatic approaches aim to harness these natural synthetic strategies for the production of this compound and its derivatives.

Mimicking Sesquiterpene Biogenesis Pathways

The biosynthesis of cadinane sesquiterpenes begins with the acyclic precursor farnesyl diphosphate (B83284) (FPP). researchgate.net In nature, a class of enzymes known as terpene cyclases or synthases orchestrates a cascade of reactions to convert FPP into the characteristic bicyclic this compound structure. researchgate.net One of the key enzymes in this process is (+)-δ-cadinene synthase. researchgate.net

The proposed biosynthetic pathway involves the initial ionization of FPP to form a farnesyl cation, which then undergoes a series of cyclizations and rearrangements. An alternative pathway suggests that the biogenesis can proceed through a bisabolane (B3257923) or a germacrane (B1241064) cation intermediate. researchgate.net Laboratory efforts to mimic these pathways often involve the use of acid catalysts to induce the cyclization of farnesyl derivatives. While these methods can produce the desired this compound core, achieving the high stereoselectivity observed in enzymatic reactions remains a significant challenge.

Enzyme-Catalyzed Cyclization and Rearrangements

The use of isolated or engineered enzymes offers a powerful tool for the synthesis of this compound-containing molecules. δ-Cadinene synthase, for example, catalyzes the conversion of FPP primarily into δ-cadinene, a sesquiterpene with an this compound skeleton. researchgate.net The enzyme masterfully controls the intricate series of carbocationic intermediates to ensure the formation of the correct ring system with precise stereochemistry.

The enzymatic reaction proceeds through a series of steps, including the initial cyclization of FPP to form a germacrenyl cation, followed by a second cyclization and a final deprotonation to yield the cadinene product. Subsequent hydride shifts can lead to a variety of cadalane-type sesquiterpenes. researchgate.net Researchers have utilized these enzymes in whole-cell systems or as purified proteins to produce these valuable compounds. Advances in protein engineering are further expanding the potential of these biocatalysts, allowing for the creation of novel enzymes with altered substrate specificity or product profiles.

The table below summarizes the key components of the enzymatic synthesis of cadinane sesquiterpenes.

Table 2: Enzymatic Synthesis of Cadinane Sesquiterpenes
Precursor Key Enzyme Class Intermediate(s) Product(s) Reference
Farnesyl Diphosphate (FPP) Terpene Cyclases (e.g., δ-Cadinene Synthase) Germacrenyl cation, Bisabolyl cation, Cadinenyl cation δ-Cadinene and other cadinane sesquiterpenes researchgate.net

The development of these bio-inspired and enzymatic routes not only provides a sustainable and efficient alternative to traditional chemical synthesis but also opens up avenues for the discovery and production of novel this compound derivatives with potential applications in various fields.

Reaction Mechanisms and Mechanistic Studies of Isopropyldecalin Systems

Elucidation of Molecular Rearrangement Mechanisms

The formation and transformation of isopropyldecalin systems are often governed by intricate molecular rearrangements. These processes are fundamental in both biosynthetic pathways and targeted chemical synthesis, leading to the characteristic fused-ring structure.

Carbocation Cascade Pathways in Cyclization

Carbocation cascade reactions are multi-step sequences that occur in a single operation without the isolation of intermediates, enabling the efficient construction of complex molecular architectures from simple precursors. researchgate.netnumberanalytics.com In the context of this compound systems, these cascades are prominent in the biosynthesis of sesquiterpenes.

The formation of the cadinane (B1243036) sesquiterpene skeleton, which features a 1,7-dimethyl-4-isopropyldecalin structure, proceeds through such a carbocation-driven cyclization. researchgate.net These biosynthetic pathways involve the generation of a carbocation, often from a precursor like farnesyl pyrophosphate, which then undergoes a series of cyclizations and rearrangements. researchgate.netbeilstein-journals.org The reaction cascade is influenced by factors such as the stability of the intermediate carbocations and the presence of nucleophiles or bases. numberanalytics.com The entire process is orchestrated within the active site of enzymes known as terpene synthases, which guide the folding of the precursor and stabilize the highly reactive carbocation intermediates. beilstein-journals.orgescholarship.org Computational studies have shown that these enzymatic reactions can proceed through complex potential energy surfaces, where the enzyme facilitates the formation of the carbocation and directs the subsequent cyclization cascade. beilstein-journals.orgescholarship.org

Hydride and Methyl Migration Phenomena

Carbocation rearrangements are frequently characterized by hydride and methyl shifts, which are intramolecular migrations that lead to the formation of more stable carbocation intermediates. escholarship.orglibretexts.org These shifts, typically 1,2-shifts occurring between adjacent carbons, are a driving force in the formation of specific this compound isomers. escholarship.orgmasterorganicchemistry.com A rearrangement will occur if an unstable carbocation, such as a secondary carbocation, can transform into a more stable one, like a tertiary carbocation. masterorganicchemistry.com

In the biosynthesis of marine meroterpenoids, which possess decalin-related skeletons, a key strategic step involves a sequence of 1,2-hydride and 1,2-methyl shifts. nih.gov This bio-inspired rearrangement of a drimane (B1240787) skeleton can unify the synthesis of various compounds with aureane and avarane (decalin-type) skeletons. nih.gov The process is initiated to form a tertiary carbocation, which then undergoes the stereospecific shifts. nih.gov Similarly, the biosynthesis of cadinenyl-derived sesquiterpenes may involve a 1,3-hydride shift to reposition the carbocation within a macrocyclic intermediate, facilitating the final cyclization to the cis-decalin core. researchgate.net The migratory aptitude generally favors hydride over alkyl shifts; however, the final product is determined by the thermodynamic stability of the resulting carbocation. stackexchange.com A methyl shift will be preferred if it leads to a more stable tertiary carbocation, whereas a hydride shift would only result in a carbocation of similar stability. stackexchange.com

Table 1: Key Carbocation Rearrangement Phenomena in this compound Synthesis
PhenomenonDescriptionSignificance in this compound SystemsExample
Carbocation CascadeA series of consecutive cyclizations and rearrangements initiated by a single carbocation formation event. researchgate.netnumberanalytics.comPrimary mechanism for the construction of the complex bicyclic decalin core from linear precursors. researchgate.netBiosynthesis of cadinane sesquiterpenes from farnesyl pyrophosphate. researchgate.net
1,2-Hydride ShiftMigration of a hydride ion (H⁻) to an adjacent carbocation center to form a more stable carbocation. masterorganicchemistry.comAllows for the formation of the most stable carbocation intermediate, directing the reaction pathway. nih.govstackexchange.comRearrangement from a secondary to a more stable tertiary carbocation during the synthesis of marine meroterpenoids. nih.gov
1,2-Methyl ShiftMigration of a methyl group with its bonding electrons to an adjacent carbocation center. youtube.comOccurs when a hydride shift is not possible or does not lead to a more stable carbocation. youtube.com Critical for creating specific substitution patterns.Rearrangement of a drimane skeleton to an aureane skeleton. nih.gov
1,3-Hydride ShiftMigration of a hydride ion to a carbocation center two carbons away, often through a cyclic transition state. researchgate.netlibretexts.orgRelocates the positive charge within a larger ring intermediate to facilitate a specific ring-closing reaction. researchgate.netProposed step in the cyclization leading to the cis-decalin core of (+)-δ-cadinene. researchgate.net

1,3-Dipolar Cycloaddition Processes Leading to Decalin Structures

A 1,3-dipolar cycloaddition is a pericyclic reaction between a 1,3-dipole and a dipolarophile that results in the formation of a five-membered heterocyclic ring. numberanalytics.comwikipedia.orgnih.gov While this reaction does not directly form the six-membered rings of the decalin system, it serves as a powerful strategic tool in multi-step syntheses to establish key stereocenters and functional groups that facilitate the subsequent construction of the decalin framework. rsc.org

One notable strategy employs an intramolecular nitrile oxide dipolar cycloaddition for the construction of a cis-decalin framework. rsc.org In this approach, a precursor molecule containing both a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) undergoes a spontaneous intramolecular cycloaddition. This step forms a fused isoxazoline (B3343090) ring system. The crucial step that reveals the decalin structure is the subsequent hydrolytic hydrogenation of the isoxazoline. This process cleaves the nitrogen-oxygen bond of the five-membered ring, unmasking a ketone functional group within the newly formed six-membered ring of the cis-decalin core. rsc.org This method highlights how cycloaddition chemistry can be ingeniously applied to create complex acyclic precursors that, upon further transformation, yield the desired bicyclic structure. rsc.org

Ring Opening and Reclosure Dynamics

The dynamics of ring opening and reclosure are pivotal in both the formation and subsequent isomerization of this compound systems. Research has shown that isopropyl-cis-decalin derivatives can be formed via the cleavage of a cyclopropyl (B3062369) ring within a more complex tricyclic system. rsc.org Specifically, compounds based on a tricyclo[5.4.0.0]undecane skeleton, upon cleavage of the three-membered ring, lead directly to isopropyl-cis-decalin derivatives. rsc.orgresearchgate.net This ring-opening process can sometimes be accompanied by a novel inversion of the isopropyl group's configuration. rsc.org

Furthermore, the decalin ring system itself can undergo ring opening and contraction, particularly over catalysts. researchgate.netresearchgate.net Studies on the hydroconversion of decalin show that the reaction can be initiated by a ring contraction on an acid site, followed by the opening of the resulting five-membered ring on a metal site. researchgate.netscispace.com These processes are significant in industrial applications like hydrocracking, where the goal is to open naphthenic rings to produce alkanes. researchgate.netresearchgate.net The specific mechanism can vary, with some pathways involving classical β-scission of carbocations and others involving direct protolytic cracking. researchgate.netscispace.com

Stereochemical Control and Regioselectivity in Reactions

The stereochemistry of the decalin ring junction, being either cis or trans, profoundly influences the molecule's three-dimensional shape, stability, and biological activity. Consequently, controlling this stereochemistry is a central challenge in the synthesis of this compound derivatives.

Factors Governing cis/trans Decalin Stereochemistry

The formation of either the cis or trans isomer of a decalin is governed by a combination of thermodynamic and kinetic factors, which can be influenced by the reaction conditions, substrate structure, and catalysts.

Thermodynamic Stability : Trans-decalin is generally more stable than cis-decalin by approximately 2.7 kcal/mol. slideshare.net This stability arises because the trans isomer exists in a rigid chair-chair conformation where all substituents can be in equatorial positions, minimizing steric strain. vaia.comlibretexts.org In contrast, cis-decalin is conformationally flexible but suffers from unfavorable non-bonded interactions due to the presence of axial substituents. slideshare.netvaia.comlibretexts.org While the trans isomer is more stable, the cis isomer can be formed, and subsequent isomerization to the more stable trans form can occur if a suitable reaction pathway is available. rsc.org

Reaction Mechanism : The specific reaction used to construct the decalin ring plays a crucial role. In intramolecular Diels-Alder reactions, the stereoselectivity depends on factors like the conformation of the transition state and the properties of substituents on the precursor chain. nih.gov The presence of a Lewis acid can also significantly affect the cis/trans ratio of the product. nih.gov

Catalysis : In catalytic hydrogenations of octalin intermediates to form decalins, the stereochemical outcome can be directed by how the intermediate adsorbs onto the catalyst surface. researchgate.net For instance, depending on the orientation of a Δ¹,⁹-octalin intermediate on a catalyst, hydrogenation can deliver hydrogen atoms from one face to yield the cis isomer or from the opposite face to yield the trans isomer. researchgate.net

Non-bonded Interactions : In substituted systems like this compound derivatives, non-bonded interactions (steric hindrance) can dominate the preferred configuration and conformation. rsc.org These steric clashes can destabilize certain conformers of cis-decalin derivatives or even the entire skeleton of a potential trans-fused precursor, thereby favoring the formation of the cis product. rsc.org

Table 2: Comparison of cis- and trans-Decalin Stereoisomers
Propertycis-Decalintrans-Decalin
Ring FusionAxial-equatorial union. libretexts.orgEquatorial-equatorial union. libretexts.org
Relative StabilityLess stable due to steric hindrance and gauche interactions. slideshare.netvaia.comMore stable by ~2.7 kcal/mol. slideshare.net
Conformational FlexibilityFlexible; can undergo ring-flipping. slideshare.netlibretexts.orgRigid; conformationally locked. slideshare.netlibretexts.org
Governing Factors in SynthesisFavored by certain non-bonded interactions in substituted precursors or specific catalytic pathways. rsc.orgresearchgate.netGenerally favored thermodynamically; formation can be promoted by Lewis acids in Diels-Alder reactions. nih.gov

Control of Isopropyl Group Stereochemical Inversion

The stereochemical orientation of the isopropyl group on the decalin framework is a critical factor that influences the molecule's properties and reactivity. Research has demonstrated that the inversion of this group's configuration is achievable through specific reaction pathways, offering a method for stereochemical control.

A notable instance of such control is observed during the cleavage of a cyclopropyl ring within a tricycloundecane system. rsc.org Studies have revealed a novel inversion of the isopropyl group's configuration during this process, which leads to the formation of isopropyl-cis-decalin derivatives. rsc.org This transformation highlights that the stereochemistry can be manipulated through carefully designed reaction sequences involving strained ring systems. The configurations and preferred conformations of the compounds in this series are largely dictated by non-bonded interactions, which can destabilize certain skeletal arrangements, such as the trans-tricycloundecane skeleton, and drive the reaction toward a specific stereochemical outcome. rsc.org

The fundamental principle of stereochemical inversion often involves a reaction mechanism that allows for a change in the spatial arrangement at a chiral center. In many organic reactions, this occurs via mechanisms like SN2, which proceeds through a backside attack by a nucleophile, resulting in an inversion of configuration. libretexts.org While not a direct SN2 reaction, the cyclopropyl-opening process similarly provides a pathway for the isopropyl group to reorient itself into a different stereoisomeric form. rsc.org The ability to control such inversions is crucial for the synthesis of specific stereoisomers of functionalized decalin derivatives. acs.org

The stability of the resulting decalin isomer also plays a role. Trans-decalin is generally more stable than cis-decalin because all carbons can adopt equatorial positions, minimizing steric strain. masterorganicchemistry.com However, the introduction of substituents, like an isopropyl group, creates complex steric interactions that can alter this energy landscape. willingdoncollege.ac.in In certain substituted cis-decalins, the molecule can be "locked" into a specific conformation, which is a key principle exploited in the synthesis of natural products like steroids. willingdoncollege.ac.in By understanding and manipulating these steric and conformational factors, chemists can direct the stereochemical outcome of reactions involving the this compound system.

Catalytic Reaction Mechanistic Investigations

The transformation of decalin systems, including this compound, is frequently achieved using catalysts that provide alternative reaction pathways with lower activation energies. savemyexams.com These catalytic processes are broadly categorized into homogeneous and heterogeneous catalysis, with enzymatic catalysis offering a unique level of selectivity.

Both homogeneous and heterogeneous catalysts are employed to mediate a variety of transformations in decalin and its derivatives, such as dehydrogenation, cracking, isomerization, and ring opening. The choice of catalyst dictates the reaction mechanism and the resulting product distribution.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. savemyexams.com These systems allow for reactions to proceed under relatively mild conditions and enable a detailed understanding of reaction mechanisms at a molecular level. acs.orgnih.gov A significant application is the dehydrogenation of decalin to naphthalene (B1677914), which is explored for chemical hydrogen storage. acs.org This transformation is often facilitated by well-defined transition metal pincer complexes, such as those involving ruthenium, iridium, manganese, and iron. acs.orgnih.gov These catalysts are robust and can tolerate harsh conditions, including temperatures up to 150 °C. nih.gov The mechanism often involves metal-ligand cooperation to activate the substrate. researchgate.net

Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants, most commonly a solid catalyst with liquid or gas reactants. savemyexams.com These systems are central to industrial processes like catalytic cracking. The reaction mechanism for decalin over heterogeneous catalysts is highly dependent on the catalyst's nature. sylzyhg.com

On solid acid catalysts , such as zeolites (e.g., MFI, USY), decalin transformations proceed via a carbocation mechanism. sylzyhg.comacs.org The process is initiated by the protonation of a C-C bond by a strong Brønsted acid site, forming a carbonium ion. syxbsyjg.com This reactive intermediate can then undergo a series of reactions including isomerization (e.g., cis/trans isomerization or ring contraction), β-scission (cracking) to yield lighter hydrocarbons like isobutane, or ring opening. sylzyhg.comconicet.gov.arscielo.br The acidity and pore structure of the zeolite are critical; for instance, the cracking of decalin requires strong acid sites, and because of its size, the reaction often occurs on the external surfaces of the zeolite crystals. acs.org

On metal oxide catalysts , the mechanism can shift to a free radical pathway. Here, decalin can be converted to free radicals through interaction with lattice oxygen and adsorbed oxygen species, which then undergo cracking. sylzyhg.com

Bifunctional catalysts , which possess both metal and acid sites, are used for reactions like selective ring opening. conicet.gov.ar For example, Rh-Pd catalysts supported on materials like alumina (B75360) (Al2O3) or silica-alumina (SiO2-Al2O3) can facilitate both dehydrogenation on the metal sites and isomerization or cracking on the acid sites. conicet.gov.ar The interplay between these functions determines the product selectivity. conicet.gov.ar

The following table summarizes key findings from various catalytic studies on decalin.

Catalyst TypeCatalyst ExampleReaction TypeKey Mechanistic FindingReference
HomogeneousRuthenium MACHO Pincer ComplexesDehydrogenationCatalyst operates under mild conditions, allowing for molecular-level study of the (de)hydrogenation mechanism. acs.orgnih.gov
Heterogeneous (Solid Acid)MFI Zeolite NanosheetsCrackingReaction proceeds via a carbocation mechanism on strong Brønsted acid sites located on the catalyst's external surface. acs.org
Heterogeneous (Solid Acid)Acidic Catalysts (General)Cracking/IsomerizationThe primary initiation step is the attack of a proton (H+) on a C-C bond to form a carbonium ion intermediate. syxbsyjg.com
Heterogeneous (Metal Oxide)Metal OxidesCrackingMechanism involves the formation of free radicals under the action of lattice oxygen. sylzyhg.com
Heterogeneous (Bifunctional)Rh-Pd on SiO2-Al2O3Ring OpeningA bifunctional mechanism where dehydrogenation on metal sites is followed by isomerization/scission on acid sites. conicet.gov.ar

Enzymes, particularly terpene synthases and polyketide synthases, demonstrate remarkable control over complex chemical reactions, including the formation of decalin ring systems. nih.govnih.gov They achieve this by precisely stabilizing highly reactive intermediates and the transition states leading to them within their active sites. researchgate.netresearchgate.net

A prominent enzymatic pathway for forming the decalin skeleton is through an intramolecular Diels-Alder [4+2] cycloaddition. nih.gov This reaction is catalyzed by a class of enzymes known as decalin synthases (e.g., Fsa2, CghA). nih.govresearchgate.net The enzyme acts on a flexible linear polyketide substrate, folding it into a specific conformation that favors the desired stereochemical outcome of the cycloaddition. researchgate.netthieme-connect.com Genetic engineering of these enzymes has even made it possible to produce unnatural stereoisomers of decalin-containing natural products, underscoring the enzyme's role in controlling the reaction course. thieme-connect.com

The power of enzymatic catalysis lies in the architecture of the enzyme's active site, which is shaped to guide a reaction cascade. researchgate.netnih.gov Terpene synthases, for example, catalyze some of the most complex reactions in nature, initiated by the formation of a highly reactive carbocation from a simple isoprenoid precursor. nih.gov The enzyme prevents the carbocation from following energetically favorable but undesired pathways through a concept known as "negative catalysis," effectively obstructing certain rearrangements. researchgate.net The active site stabilizes specific carbocationic intermediates and transition states through a combination of shape complementarity and precisely positioned amino acid residues. researchgate.netnih.gov Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, have become crucial tools for investigating these fleeting intermediates and transition states, which are often too unstable to be observed experimentally. researchgate.netresearchgate.net

Foundational work by Vladimir Prelog on the microbial reduction of decalin derivatives established early principles of enzymatic stereocontrol, demonstrating that enzymes transfer hydrides to carbonyl groups with a predictable stereochemical course, a concept now known as Prelog's rule. wiley-vch.de This illustrates the enzyme's ability to differentiate between prochiral faces of a substrate to yield a single stereoisomeric product.

The table below highlights key enzymes involved in decalin-related biosynthesis.

Enzyme Class / NameSubstrate TypeReaction CatalyzedMechanistic RoleReference
Decalin Synthases (e.g., Fsa2, CghA)Linear Triene PolyketideIntramolecular [4+2] CycloadditionControls stereochemistry of decalin ring formation by pre-organizing the substrate for a specific cyclization mode. nih.govresearchgate.net
Terpene Synthases (General)Isoprenoid PyrophosphatesCyclization / RearrangementStabilize highly reactive carbocation intermediates and transition states; prevent unwanted side reactions ("negative catalysis"). researchgate.netnih.gov
Reductases (e.g., studied by Prelog)Decalin derivatives with carbonyl groupsReductionControl the stereochemical course of hydride transfer to a carbonyl group, leading to specific alcohol stereoisomers. wiley-vch.de

Advanced Spectroscopic and Chromatographic Characterization in Isopropyldecalin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of isopropyldecalin isomers. libretexts.org By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, it is possible to piece together the molecule's three-dimensional structure, including the stereochemistry of the ring fusion (cis or trans) and the orientation of the isopropyl substituent (axial or equatorial).

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons on the decalin ring system typically appear in the aliphatic region (approximately 0.8-2.5 ppm). The isopropyl group would exhibit a characteristic pattern: a doublet for the six equivalent methyl protons and a multiplet (likely a septet) for the single methine proton, with their exact shifts influenced by their stereochemical environment. Coupling constants (J-values) between adjacent protons provide critical information about dihedral angles, which helps in assigning the relative stereochemistry of the substituents and the conformation of the two fused cyclohexane (B81311) rings.

¹³C NMR spectroscopy provides complementary information by showing distinct signals for each unique carbon atom in the molecule. libretexts.org The number of signals reveals the symmetry of the isomer being analyzed. The chemical shifts of the decalin ring carbons and the isopropyl group carbons are diagnostic. For instance, carbons in the decalin skeleton will have shifts that depend on their position relative to the isopropyl group and the nature of the ring junction. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

For unambiguous assignment, two-dimensional (2D) NMR experiments are often employed. mdpi.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the decalin rings and the isopropyl group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of a proton signal to its corresponding carbon signal. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and linking the isopropyl group to the correct position on the decalin ring. mdpi.com

Computational methods, often using Density Functional Theory (DFT), can predict NMR chemical shifts for proposed structures. nih.gov By comparing these predicted spectra with the experimental data, researchers can confirm the structural assignment with a high degree of confidence. nih.gov

Table 1: Illustrative ¹³C and ¹H NMR Data Interpretation for a Hypothetical this compound Isomer This table is for illustrative purposes to demonstrate the type of data obtained from NMR analysis.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)¹H Multiplicity
Decalin Ring CH35-551.2-2.0Multiplet
Decalin Ring CH₂20-401.0-1.8Multiplet
Isopropyl CH28-381.5-2.2Multiplet
Isopropyl CH₃20-250.8-1.0Doublet

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. broadinstitute.org For this compound, MS provides not only confirmation of its molecular mass (nominal mass of 180 amu) but also structural information through the analysis of its fragmentation patterns. amazonaws.com

When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. youtube.com The pattern of these fragments is characteristic of the original molecule's structure. For this compound derivatives, a primary fragmentation pathway involves the loss of the alkyl substituent. upenn.edu The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 180 and various fragment ions. A prominent fragmentation would be the loss of the isopropyl group (mass of 43 Da), leading to a significant peak at m/z 137. Another common fragmentation for cyclic alkanes is the sequential loss of ethylene (B1197577) (C₂H₄) units. The base peak (the most intense peak) in the spectrum can provide clues to the most stable fragment ion; for this compound, a peak at m/z 57 has been noted. amazonaws.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). uni-rostock.denih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass, which is calculated based on the precise masses of its constituent isotopes (e.g., ¹²C, ¹H). uni-rostock.de For this compound (C₁₃H₂₄), the theoretical monoisotopic mass is 180.1878 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas, such as C₁₂H₂₀O (180.1514 Da).

When coupled with a separation technique like gas chromatography (GC-HRMS), it becomes a formidable tool for analyzing complex mixtures, such as petroleum-derived samples where this compound might be present. uni-rostock.degoogleapis.com Comprehensive two-dimensional gas chromatography coupled to high-resolution mass spectrometry (GC×GC-HRMS) offers even greater separation power, enabling the resolution and identification of individual isomers in highly complex matrices. jeol.comchemrxiv.org

The method of ionization significantly affects the resulting mass spectrum.

Electron Ionization (EI) is the most common ionization technique used for GC-MS analysis of volatile, non-polar compounds like this compound. shimadzu.defilab.fr In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment extensively. shimadzu.dems-museum.org This "hard" ionization technique produces a rich fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries for identification. shimadzu.de While EI is excellent for structural elucidation, the high degree of fragmentation can sometimes lead to a very weak or absent molecular ion peak, making molecular weight determination difficult for some compounds. asms.org

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol. wikipedia.org It is particularly useful for large, polar, and thermally fragile molecules like proteins and glycoproteins because it imparts little excess energy, resulting in minimal fragmentation. wikipedia.orgcreative-biolabs.com Typically, the observed ion is a protonated molecule [M+H]⁺ or an adduct with another cation like sodium [M+Na]⁺. nih.gov For a non-polar hydrocarbon like this compound, ESI is generally not a suitable ionization method unless the molecule is first derivatized to introduce a chargeable functional group. fossiliontech.com

High-Resolution Mass Spectrometry (HRMS) Coupled with Chromatography

Chromatographic Separation and Quantitative Analysis

Chromatography is essential for separating this compound from reaction mixtures, natural product extracts, or commercial hydrocarbon fuels, and for quantifying its concentration.

Gas Chromatography (GC) is the premier technique for the separation and analysis of volatile and semi-volatile compounds. filab.fr this compound and its isomers are well-suited for GC analysis. googleapis.com In GC, the sample is vaporized and transported by a carrier gas (e.g., helium or nitrogen) through a long, thin column. sciensage.info Separation occurs based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a liquid or solid coating on the column wall). Isomers of this compound can often be separated based on subtle differences in their boiling points and interactions with the stationary phase.

Table 2: Typical Gas Chromatography (GC) Parameters for this compound Analysis

ParameterTypical Value/ConditionPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rxi-5ms)Provides separation of analytes based on polarity and boiling point.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Ensures reproducible retention times.
Injection Mode Split/SplitlessIntroduces a small, precise amount of sample onto the column.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °CSeparates compounds over a wide range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification; MS for identification and quantification. exlibrisgroup.com

GC-MS combines the separation power of GC with the identification capabilities of MS. shimadzu.com As each separated component elutes from the GC column, it is introduced into the mass spectrometer, where it is ionized (typically by EI) and a mass spectrum is generated. chromforum.org This allows for positive identification of each chromatographic peak.

GC×GC-HRMS (Comprehensive Two-Dimensional Gas Chromatography-High Resolution Mass Spectrometry) provides the highest echelon of analytical separation and identification. nih.govmdpi.com It uses two different GC columns in series, connected by a modulator. mdpi.com This results in a massive increase in peak capacity and separation power, allowing for the resolution of co-eluting compounds that would be inseparable by single-dimension GC. uliege.be When coupled with HRMS, this technique is exceptionally powerful for the detailed characterization of highly complex hydrocarbon mixtures. jeol.com

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC bridges the gap between gas and liquid chromatography and is particularly useful for the analysis and purification of non-polar, low-to-moderately polar, and chiral compounds.

While less common than GC for simple hydrocarbon analysis, SFC has potential applications for this compound. It can be used for separating isomers, sometimes with better resolution or speed than HPLC. The use of supercritical CO₂ makes it a "green" analytical technique as it reduces the use of organic solvents. SFC can be hyphenated with mass spectrometry (SFC-MS) for peak identification. Its application would be most relevant in preparative-scale separations to isolate specific isomers of this compound for further study.

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components within a mixture. openaccessjournals.com Its high resolution and accuracy make it an indispensable tool in various scientific fields, including pharmaceutical analysis and organic chemistry. openaccessjournals.com The principle of HPLC involves the differential partitioning of sample molecules between a liquid mobile phase and a solid stationary phase within a column. shimadzu.com

In the context of this compound research, HPLC is particularly valuable for the separation of its various isomers. mtc-usa.com Isomers, such as positional or stereoisomers, often exhibit subtle differences in their physical and chemical properties, making their separation challenging. mtc-usa.com HPLC, especially its variant, reversed-phase HPLC (RP-HPLC), is frequently employed for such separations due to its speed and the stability of the columns. walshmedicalmedia.com

The separation of isomers, including cis/trans isomers of decalin derivatives, can be achieved by carefully selecting the HPLC conditions. chromatographyonline.com This includes the choice of the stationary phase (column), the composition of the mobile phase, and other operational parameters like temperature and flow rate. nih.gov For instance, a study on the separation of a new chemical entity and its cis-isomer demonstrated that adjusting the gradient program of the mobile phase could significantly improve the resolution between the isomers. chromatographyonline.com

Chiral HPLC, a specialized variant, is essential for separating enantiomers, which are non-superimposable mirror images of each other. researchgate.net This is achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. walshmedicalmedia.comresearchgate.net The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times. researchgate.net

The development of an effective HPLC method for separating this compound isomers would typically involve:

Method Development: Starting with a generic gradient method and progressively optimizing it by adjusting the mobile phase composition (e.g., the ratio of organic solvent to water) and the gradient time to achieve baseline separation of the isomers. chromatographyonline.com

Column Selection: Choosing an appropriate column is critical. For separating non-polar compounds like this compound, a C18 or C8 column is commonly used in reversed-phase mode. For specific isomer separations, specialized columns like phenyl or cholesterol-based columns might offer better selectivity. mtc-usa.com

Detection: A UV detector is commonly used for compounds with a chromophore. For compounds like this compound that may lack a strong UV chromophore, other detectors such as a refractive index (RI) detector or a mass spectrometer (MS) can be employed. youtube.com

Below is an illustrative table of HPLC conditions that might be used as a starting point for the separation of this compound isomers, based on general principles of HPLC method development.

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for non-polar compounds.
Mobile Phase A WaterPolar component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the non-polar analyte.
Gradient 70% B to 100% B over 20 minTo effectively separate isomers with different polarities.
Flow Rate 1.0 mL/minTypical flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detector RI or MSFor detection of compounds with no or weak UV absorbance.
Injection Volume 10 µLStandard volume for analytical injections.

This table is a hypothetical example based on common HPLC practices and is not derived from a specific study on this compound.

Column and Thin-Layer Chromatography for Isolation and Purity Assessment

Column chromatography and thin-layer chromatography (TLC) are fundamental techniques for the purification and assessment of purity of organic compounds, including this compound and its derivatives. sigmaaldrich.com

Column Chromatography is a preparative technique used to separate and isolate desired compounds from a mixture. khanacademy.org The principle is similar to HPLC, involving a stationary phase packed into a column and a mobile phase that elutes the components of the mixture at different rates based on their affinity for the stationary phase. khanacademy.org For the purification of this compound, a non-polar compound, normal-phase chromatography with a polar stationary phase like silica (B1680970) gel is commonly used. amazonaws.com

The choice of solvent system (mobile phase) is crucial for a successful separation. itwreagents.com A solvent or a mixture of solvents with appropriate polarity is selected to achieve a good separation of the target compound from impurities. itwreagents.com For instance, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often used. The polarity of the solvent system can be adjusted to control the elution rate of the compounds.

Thin-Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. umass.edunih.gov TLC utilizes a thin layer of adsorbent material, typically silica gel, coated on a flat carrier such as a glass or plastic plate. khanacademy.org

In TLC, a small spot of the sample is applied to the plate, which is then placed in a developing chamber containing a shallow layer of a suitable solvent (mobile phase). umass.edu As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. khanacademy.org The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. libretexts.org

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for its identification. libretexts.org For purity assessment, a pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. umass.edu

The following table outlines a typical setup for the purification and purity assessment of a non-polar compound like this compound using column and thin-layer chromatography.

TechniqueParameterDescription
Column Chromatography Stationary Phase Silica Gel (60-200 mesh)
Mobile Phase Hexane or a mixture of Hexane and Ethyl Acetate (e.g., 98:2)
Application Purification of gram-scale quantities of this compound from reaction mixtures.
Thin-Layer Chromatography Stationary Phase Silica gel coated aluminum or glass plates
Mobile Phase Same as column chromatography (e.g., Hexane/Ethyl Acetate 98:2)
Visualization Staining with potassium permanganate (B83412) or iodine vapor
Application Monitoring reaction progress, checking the purity of column fractions, and determining the appropriate solvent system for column chromatography.

This table provides a general procedure and is not based on a specific experimental report for this compound.

Vibrational Spectroscopy (IR, FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful analytical tool for the identification of functional groups within a molecule. innovatechlabs.com The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. innovatechlabs.com This absorption pattern creates a unique spectral fingerprint for each molecule. rtilab.com

FTIR spectroscopy is an advancement over traditional dispersive IR spectroscopy, offering higher speed, sensitivity, and signal-to-noise ratio. bruker.com In an FTIR spectrometer, an interferometer is used to modulate the infrared radiation, and a mathematical operation called a Fourier transform is used to convert the raw data into a spectrum. bruker.com

For a hydrocarbon like this compound, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations. The key regions in the IR spectrum for analyzing this compound would be:

C-H Stretching Vibrations: Aliphatic C-H stretching vibrations typically appear in the region of 3000-2850 cm⁻¹. The presence of the isopropyl group would likely result in characteristic absorptions within this range.

C-H Bending Vibrations: The bending vibrations for CH₂, and CH₃ groups are found in the 1470-1365 cm⁻¹ region.

C-C Vibrations: The C-C stretching and bending vibrations occur in the fingerprint region (below 1500 cm⁻¹), which is complex but unique for each molecule.

A study on the ozonation of decalin utilized FTIR-ATR spectroscopy to monitor the oxidation process. mdpi.com The initial spectrum of decalin showed characteristic hydrocarbon absorptions. As the reaction progressed, new bands corresponding to C=O (around 1717 cm⁻¹) and O-H (broad band around 3450 cm⁻¹) groups appeared, indicating the formation of carboxylic acids and alcohols. mdpi.com This demonstrates the utility of FTIR in tracking chemical transformations by monitoring the appearance or disappearance of specific functional groups. nih.gov

The vibrational spectra of cis- and trans-decalin have been studied, and it was found that their conformational differences lead to distinct spectral features. scholarsresearchlibrary.com Similarly, the different stereoisomers of this compound are expected to exhibit unique vibrational spectra, which could potentially be used for their differentiation.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (alkane)Stretching2950 - 2850
C-H (CH₃)Bending (asymmetric)~1460
C-H (CH₂)Bending (scissoring)~1450
C-H (CH₃)Bending (symmetric)~1375
C-CStretching/BendingFingerprint region (< 1500)

This table is based on general IR spectroscopy principles and not on experimentally recorded spectra of this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute stereochemistry of chiral molecules. nih.gov The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. researchgate.net The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule. nih.gov

For chiral molecules, determining the absolute configuration (the actual spatial arrangement of atoms) is crucial, as enantiomers can have different biological activities. soton.ac.uk X-ray crystallography can distinguish between enantiomers by utilizing a phenomenon known as anomalous dispersion or resonant scattering. researchgate.netnih.gov When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. nih.gov The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute configuration. chem-soc.si

In the context of decalin derivatives, X-ray crystallography has been instrumental in confirming the stereochemistry of complex natural products and synthetic intermediates. For example, in the total synthesis of anthracimycin, the relative stereochemistry of a key trans-decalin intermediate was confirmed by X-ray crystallography of its hydrazone derivative. rsc.orgrsc.org Similarly, the structures of novel decalin derivatives isolated from red yeast rice were elucidated using spectroscopic methods, with the relative configurations determined by NOESY experiments, which are often complemented or confirmed by X-ray crystallography where suitable crystals can be obtained. researchgate.net

For this compound, if a single enantiomer could be synthesized and crystallized, X-ray crystallography would be the ideal method to determine its absolute stereochemistry. The process would involve:

Crystal Growth: Growing a high-quality single crystal of the enantiomerically pure this compound or a suitable crystalline derivative. This can be a challenging step. researchgate.net

Data Collection: Mounting the crystal on a diffractometer and collecting the X-ray diffraction data.

Structure Solution and Refinement: Solving the crystal structure to determine the connectivity and relative stereochemistry of the atoms.

Absolute Stereochemistry Determination: Refining the structural model against the diffraction data, including the anomalous scattering contribution, to determine the absolute configuration. A Flack parameter close to zero with a small standard uncertainty for the correct enantiomer model would confirm the assignment. chem-soc.si

The following table presents a summary of crystal data for a hypothetical enantiomerically pure this compound derivative, illustrating the type of information obtained from an X-ray crystallographic study.

ParameterExample ValueDescription
Chemical Formula C₁₃H₂₄Represents the elemental composition of this compound.
Crystal System OrthorhombicOne of the seven crystal systems describing the crystal lattice.
Space Group P2₁2₁2₁Describes the symmetry elements within the unit cell. This is a common chiral space group.
Unit Cell Dimensions a = 6.1 Å, b = 10.2 Å, c = 18.5 ÅThe lengths of the edges of the unit cell.
Volume 1150 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Flack Parameter 0.05(7)A value close to 0 indicates the correct absolute configuration has been assigned. The number in parentheses is the standard uncertainty.

This table is a hypothetical representation and does not correspond to actual experimental data for this compound.

Computational and Theoretical Studies of Isopropyldecalin Systems

Quantum Chemical Calculations (e.g., Ab Initio, DFT) on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. igem.wiki Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve approximations of the Schrödinger equation, providing detailed information about electronic structure and chemical reactivity. igem.wikiscienceopen.com

DFT has become a particularly popular and effective method for calculating the molecular properties and electronic structure of chemical systems. mdpi.com These calculations can determine optimized geometries, vibrational frequencies, and a host of electronic properties. youtube.com For isopropyldecalin, such studies would typically begin by finding the minimum energy structures for its various stereoisomers (e.g., cis/trans ring fusion, and stereocenters related to the isopropyl group).

The electronic structure is key to understanding reactivity. aps.org Conceptual DFT provides a framework for quantifying reactivity through various descriptors. mdpi.comdss.go.th These indices are derived from the change in energy as electrons are added or removed, and they help predict how and where a molecule is likely to react. mdpi.com Key global reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

While specific DFT studies on this compound are not extensively detailed in publicly available literature, the methodology is well-established. chemistryviews.orguci.edu A typical DFT study on this compound would involve selecting a functional (like B3LYP) and a basis set (like TZVP) to perform geometry optimization and calculate the electronic properties. rsc.org The results would provide insights into the molecule's stability and potential reaction sites.

Table 1: Key Global Reactivity Descriptors from Conceptual DFT

DescriptorWorking EquationChemical Significance
Electronegativity (χ)χ = (I + A) / 2Measures the ability of a molecule to attract electrons. mdpi.com
Chemical Hardness (η)η = (I - A) / 2Indicates resistance to deformation or change in electronic configuration. mdpi.com
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; indicates high polarizability and reactivity.
Electrophilicity Index (ω)ω = μ² / (2η) where μ ≈ -χQuantifies the global electrophilic nature of a molecule.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecular system as a function of its atomic coordinates. semanticscholar.orgchemrxiv.org Exploring the PES is crucial for understanding molecular stability, predicting reaction pathways, and determining the mechanisms of chemical reactions. semanticscholar.orgchemrxiv.org Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the highest energy point along a reaction coordinate, known as the transition state. nih.gov

For this compound, a primary reaction of interest is the isomerization between its cis and trans fused ring conformations. The decalin system itself is a classic model for conformational analysis. youtube.com The trans isomer is rigid and cannot undergo a ring flip, while the cis isomer is flexible and can interconvert between two equivalent chair-chair conformations. youtube.com

Mapping the PES for the isomerization of this compound would involve calculating the energy of the system along the reaction coordinates that describe the ring inversion. chemrxiv.orgrsc.org This allows for the identification of the transition state structure and the calculation of the activation energy barrier for the isomerization process. igem.wiki The presence of the bulky isopropyl group would be expected to influence the relative energies of the conformers and the height of the energy barriers on the PES compared to unsubstituted decalin. Computational methods can systematically map these energy landscapes to reveal the most favorable reaction pathways. chemrxiv.orgresearchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate trajectories that reveal how a molecule moves, flexes, and interacts with its environment over time. semanticscholar.orgccsenet.org This technique is exceptionally well-suited for the conformational analysis of flexible molecules like this compound. scribd.com

Studies on the parent molecule, decalin, have utilized MD simulations to investigate the structural and energetic properties of both trans- and cis-decalin in the liquid phase. researchgate.netccsenet.org These simulations examine the relationship between intermolecular forces, such as Coulombic and van der Waals interactions, and macroscopic properties like density. semanticscholar.orgccsenet.org The simulations treat the decalin molecules as rigid units and analyze their spatial arrangement through tools like the Radial Distribution Function (RDF), which describes the probability of finding a particle at a certain distance from another reference particle. researchgate.net

For this compound, MD simulations would be invaluable for exploring its rich conformational landscape. The rotation of the isopropyl group and the flexible nature of the cis-decalin core lead to a multitude of possible conformers. upenn.edu MD simulations can sample these different conformations, determine their relative populations, and analyze the kinetics of interconversion between them. scribd.comdovepress.com This provides a dynamic picture that complements the static view from quantum chemical calculations. ccsenet.org

Table 2: Parameters from a Molecular Dynamics Simulation of Decalin Systems

ParameterDescription/ValueReference
Simulation CodeDL_POLY_2.18 researchgate.net
System Size700 decalin molecules semanticscholar.org
EnsembleNVT (constant Number of particles, Volume, and Temperature) semanticscholar.org
Integration AlgorithmVerlet algorithm semanticscholar.org
Time Step0.001 ps (1 fs) researchgate.net

Computational Modeling of Catalytic Processes

Computational modeling is a vital tool in catalytic science for understanding reaction mechanisms at the molecular level and designing more efficient catalysts. utwente.nl These models, often employing DFT, can simulate the interaction of reactant molecules with a catalyst surface, map out the energy profile of the reaction, and identify the rate-limiting steps. utwente.nlmdpi.com

A significant catalytic process involving this compound is its formation via the hydrogenation of an aromatic precursor, such as isopropylnaphthalene. This type of reaction is common in the production of high-density fuels. researchgate.net Computational models can be used to study the selective hydrogenation of the naphthalene (B1677914) ring system while leaving the isopropyl group intact. rsc.orgmdpi.com

The modeling of such a heterogeneous catalytic process typically involves several steps:

Catalyst Surface Modeling: A slab model of the catalyst surface (e.g., Platinum, Palladium, Nickel) is constructed. mdpi.com

Adsorption Simulation: The adsorption of reactants (isopropylnaphthalene and hydrogen) onto the catalyst surface is simulated to determine the most stable adsorption sites and energies.

Reaction Pathway Analysis: The PES for the hydrogenation reaction on the surface is mapped. This involves locating transition states for the sequential addition of hydrogen atoms to the aromatic rings.

Kinetics Evaluation: The calculated activation barriers can be used in kinetic models, such as transition state theory, to estimate reaction rates under different conditions. utwente.nl

By simulating these processes, researchers can gain a fundamental understanding of how catalyst structure influences activity and selectivity, providing a rational basis for improving industrial catalytic hydrogenations. utwente.nlmdpi.com

Environmental Transformation Pathways and Chemical Fate Studies of Isopropyldecalin

Chemical Biodegradation Pathways in Aquatic Environments

The biodegradation of petroleum hydrocarbons in aquatic environments is a key process that reduces their concentration and potential toxicity. Microorganisms in seawater and sediment possess the metabolic capabilities to break down complex hydrocarbon structures.

Studies on the primary biodegradation of high molecular weight petroleum hydrocarbons in seawater have included isopropyldecalin. Research indicates that the majority of these petroleum hydrocarbons, including cycloalkanes, exhibit half-lives of less than 60 days in seawater researchgate.net. The rate of biodegradation is influenced by several factors, including the molecular structure of the hydrocarbon and the presence of oxygen. While nearly all soils and sediments contain bacteria and other organisms capable of degrading petroleum components, the degradation is typically more rapid under aerobic conditions canada.ca.

Alkylated cycloalkanes, such as this compound, are generally considered more resistant to microbial degradation compared to other hydrocarbon structures like n-alkanes due to their complex ring structures researchgate.net. The initial step in the microbial degradation of alkyl-substituted cycloalkanes often involves the oxidation of the alkyl side chain or the cycloalkane ring itself researchgate.net. For instance, a marine Alcaligenes species has been shown to degrade n-alkyl-substituted cyclohexanes by simultaneously oxidizing both the α and β positions of the alkyl chain researchgate.net. This suggests that microbial degradation of this compound likely proceeds through enzymatic oxidation, breaking down the stable decalin ring structure into more water-soluble and readily degradable intermediates.

Table 6.1.1: Estimated Biodegradation Half-Life for this compound

Environment Half-Life (days) Study Context

Note: The table is based on data for the broader class of petroleum hydrocarbons to which this compound belongs.

Biotransformation Mechanisms in Biological Systems

When aquatic organisms are exposed to this compound, they can metabolize, or biotransform, the compound. This process involves enzymatic reactions that modify the chemical structure, generally to facilitate excretion. The liver is a primary site for chemical biotransformation in fish taylorfrancis.com.

Toxicokinetic models have been developed to understand the absorption, distribution, metabolism, and excretion (ADME) of chemicals in fish. A two-compartment model for dietary bioaccumulation distinguishes between biotransformation occurring in the gastrointestinal tract and in the fish's body (somatic biotransformation) sfu.ca. In a study analyzing dietary bioaccumulation for numerous substances, 2-isopropyldecalin was included sfu.ca. The results indicated that the somatic biotransformation rate constant (kBT) for 2-isopropyldecalin in rainbow trout was not statistically different from zero, which suggests a slow rate of depuration and biotransformation from the body tissues under the specific test conditions sfu.ca.

However, other data compilations of fish biotransformation rates provide specific values for 2-isopropyldecalin, indicating that metabolism does occur, even if at a slow rate. The biotransformation process in fish for compounds like this compound typically involves Phase I and Phase II enzymatic reactions. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl groups), making the molecule more polar. Phase II reactions then conjugate these modified molecules with endogenous compounds (e.g., glucuronic acid) to further increase water solubility and promote elimination taylorfrancis.com. For alkylated cycloalkanes, oxidation of the alkyl group or the ring is a likely initial step researchgate.net.

The biogenesis of structurally related compounds, such as cadinane (B1243036) sesquiterpenes which share the this compound skeleton, proceeds via complex enzymatic cyclizations of precursors like farnesyl pyrophosphate researchgate.net. This highlights the existence of enzymes capable of acting on such bicyclic structures.

Table 6.2.1: In Vivo Biotransformation Rate of 2-Isopropyldecalin in Fish

Species Biotransformation Rate Constant (kBT) (log/day) Test Type
Rainbow Trout (Oncorhynchus mykiss) -0.71 Dietary Bioaccumulation epa.gov

Note: The negative log values indicate a rate of transformation. Data represents values from a database of fish biotransformation rates for organic chemicals epa.gov.

Co-metabolic Transformation in Bioreactor Systems

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